molecular formula C10H8FNO2 B1368684 (5-(4-Fluorophenyl)isoxazol-3-YL)methanol CAS No. 640291-97-0

(5-(4-Fluorophenyl)isoxazol-3-YL)methanol

Cat. No.: B1368684
CAS No.: 640291-97-0
M. Wt: 193.17 g/mol
InChI Key: PALZYEIQXXRYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Fluorophenyl)isoxazol-3-YL)methanol is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal-free synthetic routes, such as the reaction of alkynes with appropriate catalysts like 18-crown-6, potassium carbonate, and toluenesulfonyl chloride at elevated temperatures (80°C) for 8-10 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: (5-(4-Fluorophenyl)isoxazol-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of (5-(4-Fluorophenyl)isoxazol-3-YL)carboxylic acid.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted fluorophenyl isoxazole derivatives.

Scientific Research Applications

(5-(4-Fluorophenyl)isoxazol-3-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol is not fully elucidated. it is believed to interact with specific molecular targets and pathways based on its structural features. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison: (5-(4-Fluorophenyl)isoxazol-3-YL)methanol is unique due to its specific substitution pattern on the isoxazole ring and the presence of a fluorophenyl group. This structural configuration can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the fluorine atom and the methanol group can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZYEIQXXRYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584570
Record name [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640291-97-0
Record name [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Reactant of Route 2
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Reactant of Route 3
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Reactant of Route 4
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Reactant of Route 5
Reactant of Route 5
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Reactant of Route 6
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.